Ethyl(phenylethyl)benzene

Description

Ethylbenzene (CAS 100-41-4), a monocyclic aromatic hydrocarbon with the molecular formula C₈H₁₀, consists of a benzene ring substituted with an ethyl group. It is widely used industrially as a precursor to styrene and in solvents, fuels, and pharmaceuticals . Its pharmacokinetic (PBPK) modeling and structural analogs have been extensively studied, particularly for toxicity assessments and metabolic profiling .

Structure

3D Structure

Properties

CAS No. |

64800-83-5 |

|---|---|

Molecular Formula |

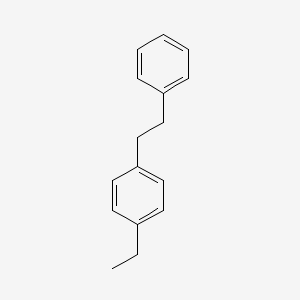

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-ethyl-4-(2-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |

InChI Key |

BDEIYMXBPHSOSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this process, benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of styrene derivatives. This method is preferred due to its efficiency and scalability. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or nickel.

Chemical Reactions Analysis

Types of Reactions

Ethyl(phenylethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using hydrogen gas (H2) and a metal catalyst is a typical method.

Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium or nickel catalysts.

Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products

Oxidation: Acetophenone, benzaldehyde, benzoic acid.

Reduction: Saturated hydrocarbons.

Substitution: Nitro derivatives of this compound.

Scientific Research Applications

Ethyl(phenylethyl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic hydrocarbons.

Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its interactions with biological molecules.

Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity. Pathways involved in its action include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylbenzene shares functional and structural similarities with other aromatic hydrocarbons and substituted benzene derivatives. Below is a detailed comparison based on physicochemical properties, pharmacokinetics, and applications.

Structural and Physicochemical Properties

Key Findings :

- Ethylbenzene and xylene are structural isomers with nearly identical molecular weights and boiling points but differ in substitution patterns (ethyl vs. methyl groups). Ethylbenzene exhibits higher hydrophobicity (Log P = 3.15) than toluene (Log P = 2.73), influencing its environmental persistence .

- Benzene, lacking alkyl substituents, has significantly lower Log P and higher volatility, correlating with its acute toxicity and carcinogenicity .

Pharmacokinetic (PBPK) Modeling Comparisons

A PBPK study compared ethylbenzene with six analogs (xylene, toluene, benzene, dichloromethane, methyl iodide) using molecular descriptors and correlation coefficients (Table 1). Ethylbenzene showed:

- Exact match correlation (coefficient = 1) with itself in model simulations.

- High correlation with xylene (0.92), toluene (0.89), and benzene (0.85) due to shared aromaticity and metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Low correlation with non-aromatic analogs like dichloromethane (0.32) and methyl iodide (0.28), highlighting divergent absorption and excretion kinetics .

Table 1 : Correlation Coefficients of Ethylbenzene with Analogs in PBPK Models

| Compound | Correlation Coefficient | Rank (Out of 307 Chemicals) |

|---|---|---|

| Ethylbenzene | 1.00 | 1 |

| Xylene | 0.92 | 5 |

| Toluene | 0.89 | 8 |

| Benzene | 0.85 | 12 |

| Dichloromethane | 0.32 | 245 |

| Methyl iodide | 0.28 | 278 |

Functional Derivatives and Bioactive Analogs

Ethylbenzene derivatives, such as phenylethyl alcohol (C₈H₁₀O) and phenylethyl acetate (C₁₀H₁₂O₂), are critical flavor compounds in beverages and fragrances. Comparisons include:

Table 2 : Phenylethyl-Containing Compounds in Food and Beverages

Key Findings :

- Phenylethyl alcohol, a common metabolite of yeast fermentation, dominates in wines and spirits, contributing to floral notes . Its concentration in Luzhoulaojiao Baijiu is 3.66 mg/L , whereas in sequential yeast cultures, levels exceed 1,000 µg/L .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.